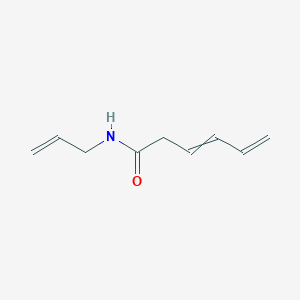

N-(Prop-2-en-1-yl)hexa-3,5-dienamide

Description

Properties

CAS No. |

87463-20-5 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-prop-2-enylhexa-3,5-dienamide |

InChI |

InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-6H,1-2,7-8H2,(H,10,11) |

InChI Key |

DYJXJBUZFSMECL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)CC=CC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most straightforward method involves the acylation of propenylamine (allylamine) with hexa-3,5-dienoyl chloride. This approach leverages classical amide bond formation via nucleophilic substitution:

$$

\text{CH}2=\text{CHCH}2\text{NH}2 + \text{ClCO}(\text{CH}2\text{CH}=\text{CH})2 \rightarrow \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})_2 + \text{HCl}

$$

Experimental Procedure

- Synthesis of Hexa-3,5-dienoyl Chloride :

Hexa-3,5-dienoic acid (prepared via Wittig olefination or cross-metathesis) is treated with oxalyl chloride in dry dichloromethane at 0°C, followed by stirring at room temperature for 4 hours. - Acylation :

Propenylamine is added dropwise to the acyl chloride in the presence of triethylamine (base) at 0°C. The mixture is stirred for 12 hours, washed with aqueous HCl, and purified via silica gel chromatography.

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Reaction Time | 12–16 hours |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Purity (HPLC) | >95% |

Advantages : High atom economy, minimal byproducts.

Limitations : Instability of hexa-3,5-dienoic acid under prolonged storage.

Ruthenium-Catalyzed C–H Allylation of Acrylamides

Reaction Overview

This method employs transition-metal catalysis to introduce the propenyl group into a preformed dienamide. Using [Ru( p-cymene)Cl₂]₂ as a catalyst, allyl alcohols or acetates undergo regioselective C–H activation:

$$

\text{CH}2=\text{CHCO}(\text{CH}2\text{CH}=\text{CH})2\text{NH}2 + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{Ru(II)}} \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})2

$$

Experimental Procedure

- Substrate Preparation :

Hexa-3,5-dienamide is synthesized via condensation of hexa-3,5-dienoic acid with ammonium chloride. - Allylation :

A mixture of hexa-3,5-dienamide (1 equiv), allyl alcohol (2 equiv), [Ru( p-cymene)Cl₂]₂ (5 mol%), and CsOAc (1 equiv) in methanol/water (1:1) is heated at 50°C for 12 hours.

Key Data

| Parameter | Value |

|---|---|

| Yield | 55–68% |

| Reaction Time | 12 hours |

| Solvent | Methanol/Water (1:1) |

| Temperature | 50°C |

| Selectivity ( Z,E ) | 88:12 |

Advantages : Avoids handling reactive acyl chlorides.

Limitations : Requires rigorous exclusion of oxygen.

Coupling Agent-Mediated Amide Formation

Reaction Overview

Carbodiimide-based coupling agents (e.g., EDCl, DCC) facilitate amide bond formation between hexa-3,5-dienoic acid and propenylamine under mild conditions:

$$

\text{CH}2=\text{CHCH}2\text{NH}2 + \text{HOCO}(\text{CH}2\text{CH}=\text{CH})2 \xrightarrow{\text{EDCl/HOBt}} \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})_2

$$

Experimental Procedure

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Reaction Time | 24 hours |

| Solvent | Tetrahydrofuran |

| Coupling Agent | EDCl/HOBt |

| Byproduct | Urea derivatives |

Advantages : High functional group tolerance.

Limitations : Cost of coupling agents and laborious purification.

Oxidative Amidation via Iodo(III) Reagents

Reaction Overview

A Ritter-type reaction using hypervalent iodine reagents (e.g., PhIO) enables direct amidation of alkynes with nitriles and water. Adapting this method:

$$

\text{HC≡C}(\text{CH}2\text{CH}=\text{CH})2 + \text{CH}2=\text{CHCH}2\text{NC} \xrightarrow{\text{PhIO/TfOH}} \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})2

$$

Experimental Procedure

Key Data

| Parameter | Value |

|---|---|

| Yield | 40–50% |

| Reaction Time | 6–8 hours |

| Solvent | Acetonitrile |

| Oxidant | PhIO |

| Stereoselectivity | Moderate ( E/Z = 3:1) |

Advantages : Novel route with potential for diversification.

Limitations : Low yield and competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Direct Acylation | 65–72 | Low | High | None |

| Ru-Catalyzed Allylation | 55–68 | Moderate | Moderate | High ( Z,E ) |

| Coupling Agents | 70–78 | High | High | None |

| Oxidative Amidation | 40–50 | High | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)hexa-3,5-dienamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or epoxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Carboxylic acids, epoxides

Reduction: Amines

Substitution: Substituted amides, depending on the nucleophile used

Scientific Research Applications

N-(Prop-2-en-1-yl)hexa-3,5-dienamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)hexa-3,5-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between N-(Prop-2-en-1-yl)hexa-3,5-dienamide and related compounds:

Pharmacological Activity

- 3-(Prop-2-en-1-yl)thiazol-2-imines : Demonstrated potent angiotensin II receptor antagonism, with hydrobromide salts (e.g., compound 3(5)) showing antihypertensive effects comparable to valsartan . The allyl group contributes to hydrophobic interactions and structural stability in receptor binding.

- This compound : The extended conjugation of the dienamide chain may alter bioavailability or target specificity compared to thiazole derivatives.

Coordination Chemistry and Antifungal Activity

- Metal-HL complexes : Thiosemicarbazone ligands with allyl groups form stable coordination compounds (e.g., Fe(HL)₂Cl), exhibiting antifungal activity . The allyl group likely influences ligand flexibility and metal-binding geometry.

- This compound: As an amide, it lacks the thiosemicarbazone’s sulfur and nitrogen donor atoms, limiting metal coordination. Potential applications may instead focus on organic reactivity or non-metal-mediated bioactivity.

Electronic and Conformational Effects

- The allyl group in all compounds enhances hydrophobicity and may stabilize π-π interactions in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.